molecular formula C26H27F4N3O7 B1683863 Emricasan CAS No. 254750-02-2

Emricasan

Cat. No.: B1683863
CAS No.: 254750-02-2
M. Wt: 569.5 g/mol
InChI Key: SCVHJVCATBPIHN-SJCJKPOMSA-N
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Description

Emricasan, also known as IDN-6556 or PF-03491390, is a potential drug that was invented in 1998 by Idun Pharmaceuticals. It is a pan-caspase inhibitor with antiapoptotic and anti-inflammatory effects. This compound has been developed primarily for the treatment of liver diseases and has been granted fast track designation by the United States Food and Drug Administration for the treatment of non-alcoholic steatohepatitis cirrhosis .

Scientific Research Applications

Emricasan has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Emricasan is a broad-spectrum, liver-targeted caspase inhibitor . Its primary targets are caspase-1, caspase-3, and caspase-7 . Caspases are intracellular proteases that play a central role in the processes of apoptosis (programmed cell death) and inflammation .

Mode of Action

This compound works by inhibiting the activity of caspases, thereby protecting liver cells from excessive apoptosis . It significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), representing a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes .

Biochemical Pathways

This compound’s action affects the apoptosis pathway, which can be triggered via the mitochondrial (or “intrinsic”) and the death receptor (or “extrinsic”) molecular pathways . Both pathways converge on caspase activation, which is a hallmark of apoptosis . By inhibiting caspases, this compound can reduce the disease-driven loss of hepatocytes and production of apoptotic bodies and microparticles that promote disease progression .

Pharmacokinetics

This compound has a favorable pharmacokinetic profile, characterized by prolonged retention in the liver and low systemic exposure after oral administration .

Result of Action

This compound’s inhibition of caspases leads to a reduction in apoptosis, which in turn leads to a decrease in liver damage and inflammation . Various studies have shown that it significantly lowers aminotransferase activity in HCV patients and is well tolerated .

Action Environment

The efficacy and stability of this compound can be influenced by the severity of liver disease. It has been shown to be safe and well-tolerated, irrespective of the severity of liver disease . More studies are required to clarify better these subgroups of patients who may benefit most from this drug .

Safety and Hazards

Emricasan is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Emricasan has been studied intensively for its potential use in treating liver diseases . It has shown excellent safety in early-stage, mildly symptomatic COVID-19 patients . This compound shortened clinical symptoms and quickened recovery from COVID-19 when compared to the placebo group . More studies are required to clarify better these subgroups of patients who may benefit most from this drug .

Biochemical Analysis

Biochemical Properties

Emricasan plays a significant role in biochemical reactions, particularly in the inhibition of hepatocyte apoptosis by caspase cascade blockage . It interacts with various enzymes, proteins, and other biomolecules, including caspases, intracellular proteases expressed as inactive pro-enzymes that especially cleave substrates at aspartic acid residues .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by reducing hepatocellular cell death and liver fibrosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the caspase cascade, thereby blocking hepatocyte apoptosis . This inhibition results in the elimination of circulating pro-inflammatory cytokines and a favorable impact on liver fibrogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have a clear intrahepatic anti-apoptotic effect with consequent elimination of circulating pro-inflammatory cytokines . More studies are required to clarify the long-term effects of this compound on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound treatment has been shown to improve survival and portal hypertension in a murine model of long-term bile-duct ligation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with caspases, which play a crucial role in apoptosis

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is characterized by prolonged retention in the liver and low systemic exposure after oral administration .

Subcellular Localization

Current knowledge suggests that this compound primarily targets caspases involved in apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Emricasan involves multiple steps, starting from commercially available starting materials. The key steps include the formation of peptide bonds and the introduction of fluorinated aromatic rings. The reaction conditions typically involve the use of protecting groups, coupling reagents, and purification techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, large-scale reactors, and efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Emricasan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

    Z-VAD-FMK: Another pan-caspase inhibitor used in research to study apoptosis.

    Q-VD-OPh: A broad-spectrum caspase inhibitor with similar applications in apoptosis research.

Uniqueness of Emricasan

This compound is unique due to its favorable pharmacokinetic profile, characterized by prolonged retention in the liver and low systemic exposure after oral administration. This makes it particularly effective for liver-targeted therapies .

References

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVHJVCATBPIHN-SJCJKPOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F4N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180160
Record name Emricasan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

IDN-6556 significantly improves markers of liver damage in patients infected with the Hepatitis C virus (HCV), an infection that affects up to 170m patients worldwide. IDN-6556 represents a new class of drugs that protect the liver from inflammation and cellular damage induced by viral infections and other causes. Various studies have also shown that it significantly lowers aminotransferase activity in HCV patients and appeared to be well tolerated.
Record name Emricasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

254750-02-2
Record name IDN 6556
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254750-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emricasan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254750022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emricasan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emricasan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMRICASAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0GMS9N47Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Emricasan and what is its mechanism of action?

A1: this compound (also known as IDN-6556) is a potent, orally active, irreversible pan-caspase inhibitor. [, , , , ] It binds to the active site of caspases, preventing their cleavage of downstream substrates involved in apoptosis, inflammation, and fibrosis. [, , , , ] This inhibition has been shown to reduce hepatic inflammation, improve liver function, and decrease portal hypertension in preclinical models. [, , , , ]

Q2: What are the downstream effects of caspase inhibition by this compound?

A2: By inhibiting caspases, this compound interrupts both the intrinsic and extrinsic apoptotic pathways. [] This leads to a decrease in hepatocyte death, a hallmark of several liver diseases. [] Additionally, this compound reduces the release of pro-inflammatory cytokines, including interleukin-6, interleukin-8, and interferon-gamma, likely due to its anti-inflammatory effects through caspase inhibition. [] In preclinical models, this resulted in reduced liver injury and fibrosis, improved liver sinusoidal microvascular dysfunction, and decreased portal pressure. [, , ]

Q3: Is there information available regarding the molecular formula, weight, and spectroscopic data of this compound?

A3: While the provided research articles focus on the biological activity and clinical potential of this compound, they do not delve into detailed structural characterization like molecular formula, weight, or spectroscopic data.

Q4: What is known about the stability of this compound under various conditions?

A4: Specific information regarding the stability of this compound under various conditions is not addressed in the provided research.

Q5: Have there been any investigations into formulation strategies for this compound to improve its stability, solubility, or bioavailability?

A5: The provided research articles primarily focus on this compound's biological effects and do not provide details on formulation strategies.

Q6: Does this compound possess any catalytic properties?

A6: As an enzyme inhibitor, this compound functions by binding to and blocking the activity of its target enzymes, caspases. [, , , ] It does not exhibit any intrinsic catalytic activity.

Q7: Have computational chemistry and modeling techniques been employed in the research and development of this compound?

A7: While one study mentions the use of quantitative structure-property relationship (QSPR) analysis to investigate the correlation between the structure of this compound and its pharmacological traits, [] specific details regarding computational modeling techniques used during its development are not provided in the research articles.

Q8: Is there any information available regarding the structure-activity relationship (SAR) of this compound and how modifications to its structure impact its activity, potency, and selectivity?

A8: The provided research articles primarily focus on the therapeutic potential of this compound and do not discuss SAR studies.

Q9: What is known about the compliance of this compound with SHE (Safety, Health, and Environment) regulations and any measures taken for risk minimization and responsible practices?

A9: Information on SHE regulations and compliance specific to this compound is not included in the provided research.

Q10: What is the pharmacokinetic profile of this compound?

A10: The research articles focus primarily on this compound's pharmacodynamic effects. Details about its absorption, distribution, metabolism, and excretion (ADME) are not extensively discussed.

Q11: What is the evidence for the efficacy of this compound in preclinical and clinical settings?

A11: Preclinical studies demonstrated this compound's efficacy in reducing liver injury, fibrosis, and portal hypertension in murine models of liver cirrhosis and non-alcoholic steatohepatitis (NASH). [, , , ]

  • Acute-on-Chronic Liver Failure (ACLF): A phase 2 trial investigated the pharmacokinetics and pharmacodynamics of this compound in patients with ACLF. []
  • Hepatitis C: A multicenter trial evaluated this compound in hepatitis C-treated liver transplant recipients with residual fibrosis or cirrhosis. [] While the overall results did not show a significant difference in fibrosis progression between this compound and placebo, a prespecified subgroup with moderate fibrosis (Ishak stages F3 to F5) demonstrated improvement or stability in fibrosis with this compound. []

Q12: What is the safety profile of this compound?

A13: Clinical trials have generally shown this compound to be well-tolerated. [, , ] The most common adverse events reported were mild to moderate and similar in frequency between this compound and placebo groups. [, , ]

Q13: Are there any specific strategies for targeted delivery of this compound?

A13: The provided research focuses on the systemic administration of this compound. Specific drug delivery and targeting strategies are not discussed.

Q14: Have any biomarkers been identified for predicting the efficacy of this compound or for monitoring treatment response?

A15: While some studies used caspase 3/7 activity and serum ALT levels as pharmacodynamic markers of this compound activity, [, ] reliable predictive biomarkers for treatment response are still under investigation.

Q15: What analytical methods are used to characterize and quantify this compound?

A15: The research papers primarily focus on the biological effects of this compound, and detailed analytical methods for its characterization and quantification are not provided.

Q16: Is there information available about the environmental impact and degradation of this compound?

A16: The provided research does not address the environmental impact of this compound.

Q17: What is known about the dissolution and solubility of this compound, and how do these factors affect its bioavailability?

A17: Specific details regarding the dissolution and solubility of this compound are not addressed in the provided research articles.

Q18: Are there any established quality control and assurance measures for this compound during its development, manufacturing, and distribution?

A18: The research articles primarily focus on the preclinical and clinical investigation of this compound. Information on quality control and assurance measures is not included.

Q19: Has this compound been found to elicit any immunogenicity or immunological responses?

A19: The provided research does not mention any specific findings on the immunogenicity of this compound.

Q20: What interactions, if any, have been observed between this compound and drug transporters?

A20: Information on interactions between this compound and drug transporters is not provided in the research.

Q21: Does this compound induce or inhibit drug-metabolizing enzymes?

A21: The research articles do not provide details regarding the effects of this compound on drug-metabolizing enzymes.

Q22: Are there any known alternatives or substitutes for this compound, and how do they compare in terms of performance, cost, and impact?

A22: The research articles focus on this compound and do not provide a comparative analysis with other potential alternatives or substitutes.

Q23: What strategies are in place for the recycling and waste management of this compound?

A23: Information on recycling and waste management strategies specific to this compound is not included in the provided research.

Q24: What is the historical context and what are the key milestones in the development of this compound?

A24: this compound emerged from research efforts focusing on caspase inhibition as a therapeutic strategy for various diseases. Its development represents a significant milestone in exploring the therapeutic potential of targeting apoptosis and inflammation.

Q25: Are there any cross-disciplinary applications or synergies involving this compound research?

A25: Research on this compound involves collaborations across multiple disciplines, including hepatology, immunology, pharmacology, and drug development.

Q26: Can this compound be used as a monotherapy to treat MRSA skin infections?

A28: A preclinical study in mice demonstrated that this compound, even as a monotherapy, effectively reduced lesion size and bacterial burden in methicillin-resistant Staphylococcus aureus (MRSA) skin infections. []

Q27: Does this compound have any direct antibacterial activity?

A29: Research suggests that the efficacy of this compound against MRSA skin infections is not due to any direct antibacterial activity. [] Its beneficial effects are likely mediated through its anti-inflammatory and immunomodulatory properties.

Q28: Can this compound be used to improve the preservation of donor livers for transplantation?

A30: A preclinical study indicated that the addition of this compound to the preservation solution during normothermic machine perfusion of discarded human livers reduced pro-inflammatory responses and may represent a potential strategy for improving liver graft function. [] Another study suggested that this compound, in combination with polyethylene glycol and supercooling, could potentially improve the preservation of rat hepatocytes during cold storage. []

Q29: Does this compound have any effect on SARS-CoV-2 infection?

A31: A study investigating the antiviral effects of this compound against SARS-CoV-2 found that while the compound increased cell survival in a colon epithelial cell line, it did not affect viral replication. [] The study identified elevated caspase activity as an early marker of SARS-CoV-2 infection. []

Q30: Can this compound be used to modulate macrophage polarization?

A32: Research indicates that this compound can inhibit the generation and anti-inflammatory polarization of monocyte-derived macrophages ex vivo. [] Additionally, caspase inhibition by this compound was found to trigger the reprogramming of monocyte-derived cells, suggesting its potential as a therapeutic target for modulating macrophage function. []

Q31: What is the role of Z-DNA binding protein 1 (ZBP1) in sepsis-induced acute kidney injury (SI-AKI)?

A33: A study in mice found that ZBP1, a sensor of PANoptosis (a pathway encompassing apoptosis, pyroptosis, and necroptosis), is dramatically activated in SI-AKI. [] Blocking ZBP1 with a pan-caspase inhibitor (this compound) attenuated kidney injury and inflammation in this model. []

Q32: Can this compound enhance the efficacy of radiation therapy in head and neck squamous cell carcinoma (HNSCC)?

A34: Research in HNSCC cell lines and mouse models showed that loss of caspase-8 function, either through genetic knockdown or by using this compound, sensitized tumor cells to radiation-induced necroptosis when combined with the SMAC mimetic Birinapant. [, ]

Q33: Can this compound be used to treat acute myeloid leukemia (AML)?

A35: Preclinical studies demonstrated that combining this compound with the SMAC mimetic Birinapant induced necroptosis and effectively killed AML cells, even those resistant to conventional chemotherapy. [, ]

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